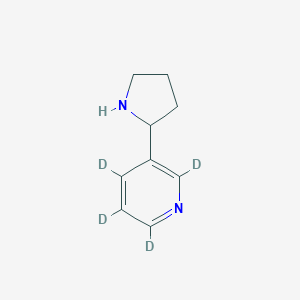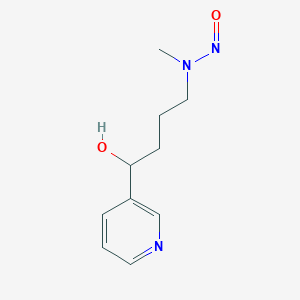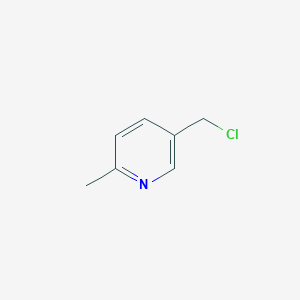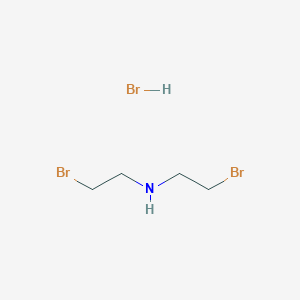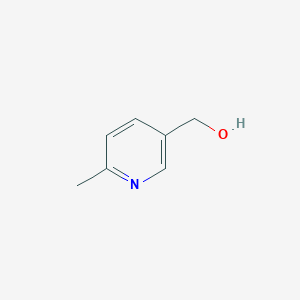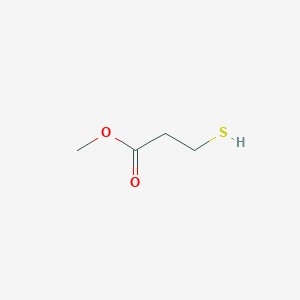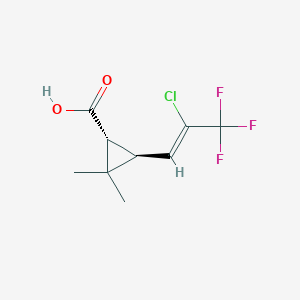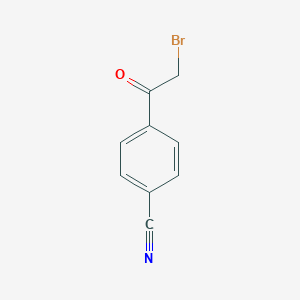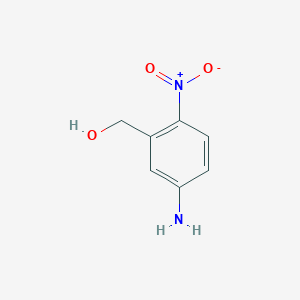
(5-氨基-2-硝基苯基)甲醇
描述
(5-Amino-2-nitrophenyl)methanol is an organic compound with the molecular formula C7H8N2O3 It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a benzene ring, along with a hydroxymethyl group (-CH2OH)
科学研究应用
(5-Amino-2-nitrophenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The primary target of (5-Amino-2-nitrophenyl)methanol is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the quorum sensing (QS) system of the bacteria, which allows them to behave collectively rather than as individuals .
Mode of Action
(5-Amino-2-nitrophenyl)methanol interacts with its target, PqsD, in a tight-binding mode of action . This interaction inhibits the function of PqsD, thereby disrupting the QS system of Pseudomonas aeruginosa .
Biochemical Pathways
By inhibiting PqsD, (5-Amino-2-nitrophenyl)methanol affects the production of signal molecules such as HHQ and PQS in Pseudomonas aeruginosa . These molecules are crucial for the QS system, and their reduced production leads to a disruption in cell-to-cell communication among the bacteria .
Result of Action
The inhibition of PqsD by (5-Amino-2-nitrophenyl)methanol leads to a disruption in the QS system of Pseudomonas aeruginosa . This results in a decrease in the production of signal molecules, leading to a reduction in cell-to-cell communication among the bacteria . The most promising molecule displayed anti-biofilm activity , which could potentially reduce the bacteria’s resistance to antibiotics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-nitrophenyl)methanol typically involves the nitration of a suitable aromatic precursor followed by reduction and functional group transformation. One common method involves the nitration of 2-nitrobenzaldehyde to form 5-nitro-2-nitrobenzaldehyde, which is then reduced to 5-amino-2-nitrobenzaldehyde. The final step involves the reduction of the aldehyde group to a hydroxymethyl group using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for (5-Amino-2-nitrophenyl)methanol may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
(5-Amino-2-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various electrophiles in the presence of a base.
Major Products Formed
Oxidation: 5-Amino-2-nitrobenzoic acid.
Reduction: 5-Amino-2-aminophenylmethanol.
Substitution: Depending on the electrophile used, various substituted derivatives can be formed.
相似化合物的比较
Similar Compounds
- 2-Amino-5-nitrobenzyl alcohol
- 5-Amino-2-nitrobenzaldehyde
- 5-Amino-2-nitrobenzoic acid
Uniqueness
(5-Amino-2-nitrophenyl)methanol is unique due to the presence of both an amino and a nitro group on the benzene ring, along with a hydroxymethyl group
属性
IUPAC Name |
(5-amino-2-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFDIPNKJJLFLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30531099 | |
| Record name | (5-Amino-2-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30531099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77376-03-5 | |
| Record name | (5-Amino-2-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30531099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
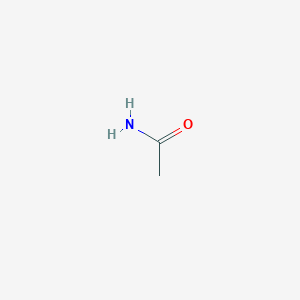
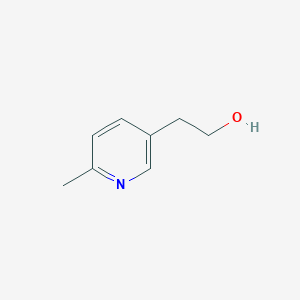
![(1S,9R,17S)-7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4-dien-6-one](/img/structure/B32639.png)
